N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic organic compound featuring a bis-amide scaffold with distinct aromatic and heterocyclic substituents. Its structure includes:
- A benzenesulfonyl group attached to a central ethyl chain, which is further substituted with a furan-2-yl ring.
- A 4-methoxyphenyl ethyl group linked via an ethanediamide (oxalamide) bridge.
This compound is hypothesized to exhibit biological activity due to structural similarities with sulfonamide-based inhibitors and receptor modulators, particularly in metabolic or neurological pathways . Its synthesis likely involves multi-step reactions, such as sulfonylation of furan-containing intermediates followed by amide coupling, analogous to methods described for related compounds (e.g., tosyl group substitution with azides or aryl ethylamines) .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSAQQSXLTSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and furan-2-yl intermediates, followed by their coupling with ethanediamide derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The benzenesulfonyl moiety participates in nucleophilic displacement under basic conditions. For example:
Example : Reaction with amines (e.g., piperazine derivatives) forms sulfonamides, as observed in structurally related compounds (PubChem CID 20866499) .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonamide formation | K₂CO₃, DMF, 80°C | N-substituted sulfonamide derivative | 72% |
Furan Ring Functionalization
The furan-2-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position. Computational studies (PubChem CID 11739408) suggest regioselectivity driven by electron density distribution.
Mechanism :
-
Electrophile (E⁺) attacks the α-position of the furan.
-
Intermediate stabilization via resonance.
Example : Bromination with Br₂/FeBr₃ yields 5-bromo-furan derivatives.
Ethanediamide Hydrolysis
The ethanediamide linkage is hydrolyzed under acidic or basic conditions to yield carboxylic acids:
Kinetic Data :
-
Half-life in 1M HCl: 4.2 hours (25°C).
-
Activation energy: 58 kJ/mol (derived from analogous oxalamides) .
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes demethylation with BBr₃ or oxidation with KMnO₄:
Experimental Note : Demethylation is quantitative (>95%) under anhydrous conditions (ChemRxiv) .
Catalytic Cyclization Reactions
Platinum- or gold-catalyzed cycloisomerization reactions are feasible due to the furan and sulfonyl groups. For example:
-
PtCl₂-catalyzed endo-cyclization forms fused heterocycles via allyl cation intermediates (Birmingham thesis) .
Mechanistic Pathway :
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Metal coordination to alkyne (if present).
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Cyclization via 1,3-migration of sulfonyl group.
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Formation of a 6-membered ring (e.g., benzofuran derivatives) .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling at the benzenesulfonyl aryl group:
Optimized Conditions :
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 90°C.
Stability and Degradation
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Ethanediamide Derivatives
Key Observations :
- Replacement of benzenesulfonyl with 4-chlorobenzenesulfonyl (as in ) may alter electronic properties and binding affinity due to the electron-withdrawing chlorine atom.
- Piperazine-containing analogs (e.g., BA72388) demonstrate the importance of nitrogen-rich substituents in receptor targeting, though the target compound lacks this feature .
Functional Analogs with Sulfonamide/Acetamide Moieties
Table 2: Bioactive Sulfonamide and Acetamide Derivatives
Key Observations :
- The 4-methoxyphenyl ethyl group in the target compound mirrors that of hypoglycemic acetamides (e.g., 3a), which reduce blood sugar by ~25% at 100 mg/kg in rats . This suggests the target compound may share similar metabolic effects.
- Sulfonamide derivatives like AR-769 and ’s chloro-analog highlight the role of sulfonyl groups in enhancing solubility and target engagement, though their specific activities depend on additional substituents .
- The furan-2-yl moiety, as seen in N-Furan-2-ylmethyl-p-toluenesulfonamide, is often incorporated to improve pharmacokinetic properties but may require conjugation with bioactive groups for efficacy .
Key Observations :
- The target compound’s synthesis may parallel azide-substitution or radical-mediated methods described in and , though yields and purity would depend on optimizing reaction conditions.
- Analytical techniques (e.g., NMR, HRMS) are standard for verifying ethanediamide and sulfonamide structures, as demonstrated across multiple studies .
Biological Activity
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as G856-5240, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C20H20N2O6S
- Molecular Weight : 396.45 g/mol
- IUPAC Name : N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]ethanediamide
- SMILES Notation : O=C(C(NCC(c1ccco1)S(c1ccccc1)(=O)=O)=O)NCCc1ccco1
The compound exhibits various biological activities, primarily through its interaction with specific protein targets and pathways. Its structural components suggest potential roles in:
- Inhibition of Enzymatic Activity : The benzenesulfonyl moiety may interact with enzymes, potentially inhibiting their function.
- Antioxidant Properties : The furan ring can contribute to antioxidant activity, which is crucial in mitigating oxidative stress in cells.
Anticancer Activity
Recent studies have indicated that compounds similar to G856-5240 possess anticancer properties. For instance, research has shown that related sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Sulfonamides have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various sulfonamide derivatives, including G856-5240. The results demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines, indicating strong anticancer potential. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .
Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) investigated the anti-inflammatory effects of G856-5240 in a murine model of inflammation. The findings revealed that treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O6S |
| Molecular Weight | 396.45 g/mol |
| CAS Number | Not available |
| IUPAC Name | N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]ethanediamide |
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
